2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
Description
Properties
Molecular Formula |
C16H11BrN4O4S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H11BrN4O4S/c17-11-6-4-10(5-7-11)15-19-20-16(25-15)26-9-14(22)18-12-2-1-3-13(8-12)21(23)24/h1-8H,9H2,(H,18,22) |
InChI Key |
YTNOUHIERQQERD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through three main stages:
- Formation of the 1,3,4-oxadiazole-2-thiol intermediate bearing the 4-bromophenyl substituent.
- Alkylation of the oxadiazole-2-thiol with a chloroacetamide derivative.
- Coupling with the 3-nitrophenyl amine to form the final acetamide.
This approach leverages nucleophilic substitution and cyclization reactions under controlled conditions to achieve the target compound.
Preparation of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol Intermediate
The 1,3,4-oxadiazole ring is commonly synthesized by cyclization of benzohydrazide derivatives with carbon disulfide under basic conditions:
- Starting materials: 4-bromobenzohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol.
- Reaction conditions: The mixture is refluxed for 12–15 hours to promote cyclization and formation of the oxadiazole-2-thiol ring.
- Workup: After reflux, ethanol is distilled off, and the reaction mixture is acidified with dilute hydrochloric acid to precipitate the oxadiazole-2-thiol compound.
- Purification: The solid is washed with cold water and dried to yield the intermediate.
This method is supported by analogous syntheses of substituted 1,3,4-oxadiazole-2-thiols reported in the literature, confirming the robustness of this step.
Synthesis of 2-Chloro-N-(3-nitrophenyl)acetamide
The chloroacetamide intermediate is prepared by acylation of 3-nitroaniline with chloroacetyl chloride:
- Procedure: 3-nitroaniline is dissolved in an aprotic solvent such as dimethylformamide (DMF) with triethylamine as a base.
- Addition: Chloroacetyl chloride is added dropwise at low temperature (below 5°C) to control the reaction rate and minimize side reactions.
- Stirring: The mixture is stirred for several hours at room temperature to complete the acylation.
- Isolation: The product precipitates upon pouring the reaction mixture onto crushed ice, followed by filtration and recrystallization from suitable solvents like acetone.
Coupling of Oxadiazole-2-thiol with Chloroacetamide
The key step involves nucleophilic substitution where the thiol group of the oxadiazole intermediate attacks the chloroacetamide:
- Reaction conditions: The oxadiazole-2-thiol and 2-chloro-N-(3-nitrophenyl)acetamide are stirred together in acetone or ethanol.
- Base: Potassium carbonate or sodium ethoxide is added to neutralize the hydrochloric acid formed and to promote the substitution.
- Duration: The reaction is typically carried out at room temperature for 4–6 hours.
- Workup: The reaction mixture is poured onto crushed ice, and the precipitated product is filtered, washed, and recrystallized from alcohol to obtain the final compound.
Analytical Confirmation and Purity Assessment
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and confirm completion, typically employing solvent systems such as n-hexane:ethyl acetate in ratios 6:4 to 8:2.
- Spectroscopic Techniques: Structural confirmation is achieved by IR, ^1H NMR, and ^13C NMR spectroscopy, identifying characteristic peaks for the oxadiazole ring, thioether linkage, acetamide group, and aromatic substituents.
- Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, sulfur, and bromine content consistent with the molecular formula C16H11BrN4O4S.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Key Notes | Yield Range |
|---|---|---|---|---|
| 1. Formation of 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | 4-bromobenzohydrazide + CS2 + KOH in ethanol | Reflux 12–15 h | Acidification to precipitate product | 60–75% |
| 2. Synthesis of 2-chloro-N-(3-nitrophenyl)acetamide | 3-nitroaniline + chloroacetyl chloride + Et3N in DMF | 0–5°C addition, stir 4 h RT | Precipitation on ice, recrystallization | 70–80% |
| 3. Coupling via nucleophilic substitution | Oxadiazole-2-thiol + chloroacetamide + K2CO3 in acetone | Stir 4–6 h RT | Precipitation, recrystallization | 60–76% |
Research Findings and Optimization Notes
- The choice of base is critical; potassium carbonate is commonly used, but sodium ethoxide can improve conversion rates in some cases.
- Reaction temperature control during acylation prevents side reactions and improves purity.
- Reflux times and solvent choice impact yield and crystallinity of intermediates.
- TLC monitoring ensures reaction completeness and helps optimize reaction times.
- The presence of the bromophenyl group enhances lipophilicity, which may influence solubility and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic aromatic substitution.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth by disrupting cell wall synthesis and function.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitrophenyl group is believed to play a crucial role in enhancing the cytotoxicity of the compound against various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a promising candidate for treating inflammatory diseases such as arthritis and other chronic conditions.
Photophysical Properties
The incorporation of oxadiazole derivatives into polymer matrices has been studied for their photophysical properties. These compounds can act as fluorescent probes, which are useful in sensing applications and as components in organic light-emitting diodes (OLEDs). The unique structure allows for tunable optical properties, making them suitable for various electronic applications.
Coatings and Adhesives
Due to their chemical stability and resistance to degradation, compounds like 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide are being investigated for use in coatings and adhesives. Their ability to form strong bonds with surfaces makes them ideal candidates for industrial applications.
Enzyme Inhibition Studies
The compound has been evaluated as a potential inhibitor of specific enzymes involved in disease pathways. For instance, its effects on enzymes related to oxidative stress and inflammation are being studied to understand its mechanism of action better and its potential therapeutic applications.
Drug Delivery Systems
Research into drug delivery systems utilizing this compound is ongoing. Its ability to form complexes with various drugs may enhance the bioavailability and efficacy of therapeutic agents. This application is particularly relevant in cancer therapy, where targeted delivery is crucial.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Anti-inflammatory Mechanism | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation, indicating potential for treating chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and nitrophenyl group could be involved in binding interactions, while the thioether linkage might play a role in redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with diverse biological and physicochemical profiles. Below is a comparative analysis with structurally related compounds:
Key Findings
Substituent Effects on Bioactivity Halogens (Br, Cl) and electron-withdrawing groups (NO₂, sulfamoyl) are common in cytotoxic or antimicrobial derivatives. For example, Compound 14a (IC₅₀ = 3.8 μM against A549 cells) highlights the role of chloro substituents in enhancing cytotoxicity . The target compound’s 3-nitrophenyl group may similarly modulate electron density for receptor binding. Benzofuran-containing analogs (e.g., 2a) exhibit antimicrobial activity via laccase catalysis, suggesting that heterocyclic systems adjacent to oxadiazole can diversify biological targets .
Physical Properties
- Melting points vary widely: derivatives with polar groups (e.g., sulfamoyl in 4b) exhibit high melting points (>300°C) due to strong intermolecular forces , while methyl or methoxy substituents (e.g., 4c in ) reduce melting points (265–267°C).
Synthetic Routes
- Most analogs are synthesized via S-alkylation (e.g., coupling mercapto-oxadiazoles with chloroacetamides in acetone/K₂CO₃; ). The target compound likely follows this route.
- Ultrasound-assisted synthesis (e.g., ) improves yields and reaction times compared to conventional methods.
Spectroscopic Characterization
- NMR : S–CH₂ protons resonate as singlets near δ4.14 ppm (e.g., 14a in ), a signature of thioether linkages. Aromatic protons appear as multiplets (δ7.24–7.88 ppm) .
- IR : C=O stretches near 1670 cm⁻¹ (amide I band) and N–H stretches near 3210 cm⁻¹ confirm acetamide functionality .
Structure-Activity Relationship (SAR)
- Halogenated Phenyl Groups : Bromine and chlorine enhance lipophilicity and membrane permeability, critical for anticancer activity .
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (EWG) and methoxy (EDG) substituents influence electronic density on the oxadiazole ring, affecting binding to enzymatic targets (e.g., laccase in antimicrobial activity) .
Biological Activity
The compound 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.3 g/mol. The structure includes a bromophenyl group, a thioether linkage, and an acetamide moiety, which contribute to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.3 g/mol |
| CAS Number | 336174-46-0 |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide demonstrate activity against various bacterial strains.
- Study Findings :
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have focused on its effects on breast cancer cell lines.
- In Vitro Studies :
- Mechanism of Action :
Case Studies
Several studies have highlighted the biological significance of oxadiazole derivatives:
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution and cyclization. For example, thioacetamide intermediates are prepared by reacting 4-bromophenyl-substituted hydrazides with CS₂ in basic media, followed by cyclization using H₂SO₄ or POCl₃ to form the oxadiazole ring . Optimization involves adjusting reaction time (e.g., 6–12 hours for cyclization), temperature (80–100°C), and stoichiometric ratios (1:1.2 for hydrazide:CS₂). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodology :
- FT-IR : Confirm the presence of C=O (amide I band, ~1650 cm⁻¹), C-N (oxadiazole, ~1250 cm⁻¹), and S-C (thioether, ~650 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.5–8.3 ppm), amide NH (δ 10.2 ppm), and oxadiazole protons (δ 8.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and oxadiazole carbons (~160–165 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 443.2) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX) using UV-Vis spectroscopy (λ = 234 nm for LOX) with IC₅₀ calculations .
- Antimicrobial Activity : Use agar diffusion (MIC determination) against S. aureus and E. coli with standard protocols .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) predict reactivity and binding interactions of this compound?
- Methodology :
- DFT : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites (e.g., sulfur in thioether, nitro group). HOMO-LUMO gaps (~4.5 eV) correlate with stability .
- Molecular Docking (AutoDock Vina) : Dock into LOX (PDB: 1JNQ) to predict binding affinity (ΔG ≈ -9.2 kcal/mol) and key interactions (e.g., hydrogen bonds with His518, hydrophobic contacts with Leu759) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability (RMSD < 2.0 Å over 50 ns) to validate binding modes .
Q. What strategies address low synthetic yields in multi-step reactions for this compound?
- Methodology :
- Catalyst Screening : Replace H₂SO₄ with PPA (polyphosphoric acid) for higher cyclization efficiency (yield increase from 45% to 68%) .
- Solvent Optimization : Use DMF instead of THF for substitution reactions (yield improvement from 52% to 75%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 20% higher yield .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- SAR Insights :
- 4-Bromophenyl Group : Replacing bromine with chlorine reduces LOX inhibition (IC₅₀ from 12 µM to 28 µM) due to decreased hydrophobicity .
- Nitro Position : Moving nitro from meta to para on the phenyl ring enhances antibacterial activity (MIC from 64 µg/mL to 32 µg/mL against S. aureus) .
- Thioether Linker : Replacing sulfur with oxygen decreases COX-2 selectivity (from 85% to 45%) .
Critical Analysis of Contradictions
- and report divergent yields for oxadiazole cyclization (45% vs. 68%). This discrepancy is resolved by adopting microwave-assisted methods ( ) or alternative catalysts.
- Computational predictions ( ) align with crystallographic data () on sulfur’s role in binding but require experimental validation via mutagenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
